MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

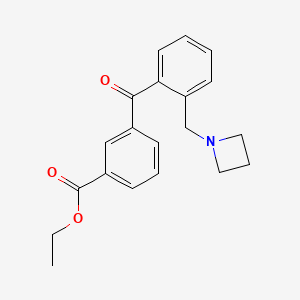

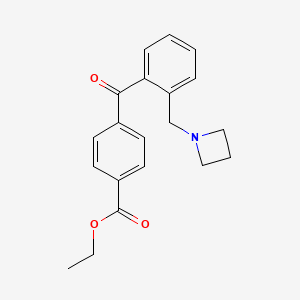

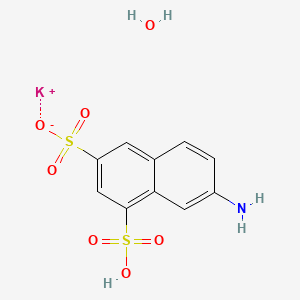

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula H2NC10H5(SO3H)SO3K · xH2OThis compound is notable for its use in fluorescence applications and its ability to conjugate the reducing ends of oligosaccharides for analysis via gel electrophoresis .

Mechanism of Action

Target of Action

Monopotassium 7-Amino-1,3-naphthalenedisulfonate Hydrate, also known as 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate, primarily targets carbohydrates . It is used to conjugate the reducing ends of oligosaccharides, such as those derived from glycoproteins, glycolipids, and proteoglycans .

Mode of Action

This compound operates by reacting with the reducing termini of oligosaccharides to form a Schiff’s base . This base can then be stabilized by reducing it with sodium cyanoborohydride .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carbohydrates, specifically oligosaccharides derived from glycoproteins, glycolipids, and proteoglycans . The downstream effects of these pathways are subject to the specific biological context and the nature of the carbohydrates involved.

Result of Action

The primary result of the action of this compound is the formation of a fluorescent label on the reducing ends of oligosaccharides . This allows for the analysis of these carbohydrates via gel electrophoresis .

Biochemical Analysis

Biochemical Properties

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate plays a crucial role in biochemical reactions, particularly in the conjugation of oligosaccharides. It reacts with the reducing ends of oligosaccharides derived from glycoproteins, glycolipids, and proteoglycans, forming stable conjugates that can be analyzed via gel electrophoresis . This compound interacts with enzymes such as lytic polysaccharide monooxygenases, which are involved in the oxidative cleavage of polysaccharides . The nature of these interactions often involves the formation of Schiff bases, which are then stabilized by reducing agents like sodium cyanoborohydride .

Cellular Effects

This compound influences various cellular processes through its interactions with biomolecules. It has been observed to affect cell signaling pathways by modifying the structure and function of glycoproteins and glycolipids on the cell surface . This compound can alter gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by modifying the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It forms Schiff bases with the reducing ends of oligosaccharides, which are then stabilized by reducing agents . This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescent properties may degrade under prolonged exposure to light . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity . In vitro and in vivo studies have demonstrated that the compound’s stability and degradation are influenced by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance the activity of certain enzymes and improve cellular function . At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis . Threshold effects have been identified, where the compound’s beneficial effects plateau and adverse effects begin to manifest .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the synthesis and degradation of glycoproteins and glycolipids . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . Additionally, it may interact with cofactors such as NAD+ and ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is also influenced by its solubility and affinity for different biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to the endoplasmic reticulum and Golgi apparatus, where it interacts with glycoproteins and glycolipids . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . Its localization can affect its activity, as it may be involved in the modification and processing of biomolecules within these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the reductive amination of 7-amino-1,3-naphthalenedisulfonic acid with sugars to form a Schiff base, which is then stabilized by reducing it with sodium cyanoborohydride . The reaction typically involves the following steps:

Formation of Schiff Base: The amino group of 7-amino-1,3-naphthalenedisulfonic acid reacts with the aldehyde group of a sugar to form a Schiff base.

Reduction: The Schiff base is then reduced using sodium cyanoborohydride to form the stable this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation but optimized for higher yields and purity. The process includes:

Bulk Reaction: Conducting the Schiff base formation and reduction in large reactors.

Purification: Using techniques such as crystallization and filtration to achieve the desired purity levels, typically ≥98.0% (HPLC).

Chemical Reactions Analysis

Types of Reactions

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Reduction Reactions: The Schiff base formation and subsequent reduction are key reactions for this compound.

Common Reagents and Conditions

Sodium Cyanoborohydride: Used for the reduction of Schiff bases.

Aldehydes and Ketones: React with the amino group to form Schiff bases.

Major Products Formed

Schiff Bases: Formed during the initial reaction with aldehydes or ketones.

Reduced Amines: Formed after the reduction of Schiff bases with sodium cyanoborohydride.

Scientific Research Applications

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific fluorescence properties and its ability to conjugate with oligosaccharides. Similar compounds include:

7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate: Shares similar fluorescence properties and applications.

2-Naphthylamine-6,8-disulfonic acid monopotassium salt hydrate: Another variant with comparable chemical properties.

These compounds are used in similar applications but may differ in their specific fluorescence wavelengths and reactivity with different substrates.

Properties

CAS No. |

303137-06-6 |

|---|---|

Molecular Formula |

C10H11KNO7S2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

potassium;7-amino-3-sulfonaphthalene-1-sulfonate;hydrate |

InChI |

InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2 |

InChI Key |

HVBAKQWVDPNPHM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+] |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N.O.[K] |

Pictograms |

Corrosive |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.